Product packaging for 2-(2-Hydroxy-4-methylphenyl)acetonitrile(Cat. No.:)

2-(2-Hydroxy-4-methylphenyl)acetonitrile

Cat. No.: B13605704
M. Wt: 147.17 g/mol
InChI Key: YMLBTLTWEVOHHR-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methylphenyl)acetonitrile is a high-purity organic building block offered for research and development applications. Compounds of this structural class, featuring both a hydroxy and a nitrile group on an aromatic system, are of significant interest in synthetic organic chemistry . They are commonly employed as key intermediates in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science . The cyanomethyl group adjacent to a hydroxy functionality provides a versatile handle for further chemical transformations, as the cyano group can be readily converted into other valuable functional groups such as carboxylic acids or amines . This makes such intermediates valuable for the synthesis of potential active pharmaceutical ingredients (APIs), fine chemicals, and novel compounds for biological screening . As a research chemical, this compound must be handled by qualified professionals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B13605704 2-(2-Hydroxy-4-methylphenyl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(2-hydroxy-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6,11H,4H2,1H3

InChI Key

YMLBTLTWEVOHHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(2-Hydroxy-4-methylphenyl)acetonitrile and its Analogues

Established synthetic routes focus on the direct construction of the molecule and its related structures through conventional organic chemistry reactions. These methods are often characterized by their reliability and scalability.

Direct Synthesis Approaches

Direct synthesis involves the formation of the target molecule in a limited number of steps from readily available starting materials. These routes are fundamental in chemical manufacturing and laboratory-scale synthesis.

The synthesis of α-aryl acetonitriles can be achieved through the 1,6-conjugate addition of cyanide to para-quinone methides (p-QMs), which are isomers of ortho-quinone methides (o-QMs). rsc.org This reaction pathway offers a facile method for constructing complex diaryl or triaryl acetonitriles. rsc.org The process typically involves the in situ generation of the highly reactive quinone methide intermediate from a suitable precursor, such as a phenol (B47542) bearing a leaving group at the benzylic position.

Once generated, the o-QM acts as a Michael acceptor. A nucleophilic cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide, can then add to the exocyclic methylene (B1212753) group. thieme-connect.de This addition is followed by tautomerization (rearomatization) of the intermediate to yield the stable phenolic acetonitrile (B52724) product. The reaction is often catalyzed by a Lewis base.

Table 1: Key Aspects of Synthesis via o-Quinone Methide Intermediates

Feature Description
Intermediate ortho-Quinone Methide (o-QM)
Generation In situ from phenolic precursors
Key Reaction 1,6-Conjugate Addition (Michael Addition)
Cyanide Source Trimethylsilyl cyanide (TMSCN), Potassium Cyanide (KCN)

| Product | α-Aryl Acetonitrile |

Acetonitrile is a versatile and economical C2 building block in organic synthesis. mdpi.com Its utility stems from its ability to act as a source of the cyanomethyl group (•CH₂CN) or the cyanide ion (⁻CN) under various reaction conditions. mdpi.comresearchgate.net

One prominent strategy involves the direct α-C(sp³)-H functionalization of acetonitrile. researchgate.net This can be achieved through transition-metal-catalyzed cross-coupling reactions or free-radical-initiated processes. researchgate.net For the synthesis of this compound, this could hypothetically involve the coupling of a functionalized 4-methylphenol derivative with acetonitrile. For instance, a radical cascade reaction could be initiated where the cyanomethyl radical, generated from acetonitrile using an initiator like di-tert-butyl peroxide (DTBP), adds to a suitable phenolic precursor. researchgate.net

Another established method for preparing hydroxyphenylacetonitriles involves the reaction of a hydroxybenzyl alcohol with hydrogen cyanide, which can be generated in situ from an alkali metal cyanide and an acid. google.comgoogle.com This process, known as cyanohydrin formation, typically occurs in a polar aprotic solvent like dimethylsulfoxide (DMSO) at elevated temperatures. google.comgoogle.com The reaction proceeds by converting the alcohol into a better leaving group, followed by nucleophilic substitution with the cyanide ion.

Table 2: Reaction Conditions for Hydroxyphenylacetonitrile Synthesis

Parameter Value Reference
Starting Material 3-methyl-4-hydroxybenzyl alcohol google.com
Cyanide Source Potassium Cyanide / Acetic Acid google.com
Solvent Dimethylsulfoxide (DMSO) google.com

| Temperature | 110 - 140°C | google.comgoogle.com |

Biocatalytic and Green Chemistry Approaches

In response to the growing demand for sustainable chemical manufacturing, biocatalytic and green chemistry methods are being explored. These strategies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources. semanticscholar.org

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. semanticscholar.orgillinois.edu For the synthesis of this compound, two potential enzymatic strategies are hydroxylation and demethylation.

Hydroxylation: Cytochrome P450 monooxygenases are enzymes known for their ability to catalyze the selective hydroxylation of unactivated C–H bonds. nih.gov A plausible biocatalytic route could involve the direct ortho-hydroxylation of a precursor molecule like (4-methylphenyl)acetonitrile. This reaction would introduce a hydroxyl group at the C2 position of the phenyl ring with high regioselectivity, a transformation that is often challenging to achieve with conventional chemical methods. nih.gov

Demethylation: An alternative route could start with a methoxy-substituted precursor, such as 2-methoxy-4-methylphenylacetonitrile. Certain enzymes possess O-demethylase activity, enabling the cleavage of the aryl methyl ether to yield the corresponding phenol. This strategy is valuable in natural product synthesis and pharmaceutical manufacturing for unmasking phenol functionalities.

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of bulk solvents. atomfair.comrsc.org This solvent-free approach aligns with the principles of green chemistry by reducing waste and energy consumption. atomfair.com

High-energy ball milling is a common mechanochemical technique where reactants are placed in a container with milling media (e.g., stainless steel balls). atomfair.commdpi.com The mechanical energy generated during milling facilitates bond breaking and formation. A potential mechanochemical synthesis of this compound could involve milling a solid mixture of a suitable precursor, such as 4-methylsalicylaldehyde, with a solid cyanide source like potassium cyanide. This method could promote the formation of the corresponding cyanohydrin in the solid state, avoiding the need for hazardous solvents. nih.gov The advantages of this approach include simplified purification, reduced environmental impact, and potentially enhanced reaction rates. atomfair.com

Table 3: Comparison of Synthetic Approaches

Approach Key Feature Advantages Potential Challenges
o-Quinone Methides Reactive intermediate High efficiency for complex structures Intermediate stability, requires careful control
Acetonitrile Reagent C2 building block Low cost, versatile May require harsh conditions or catalysts
Enzymatic Synthesis High selectivity Mild conditions, green, high stereoselectivity Enzyme stability and cost, substrate scope

| Mechanochemistry | Solvent-free | Reduced waste, energy efficient | Scalability, reaction monitoring |

Comparative Analysis of Classical and Catalytic Synthesis Methods

The preparation of this compound can be achieved through multi-step sequences often originating from readily available precursors like m-cresol (B1676322). The choice of synthetic route depends on factors such as desired yield, purity, scalability, and environmental considerations.

The Willgerodt reaction and its variant, the Willgerodt-Kindler reaction, offer a classical method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be further transformed into carboxylic acids or nitriles. wikipedia.orgcambridge.org This reaction typically involves heating the ketone with ammonium (B1175870) polysulfide (Willgerodt) or with sulfur and a secondary amine like morpholine (B109124) (Willgerodt-Kindler). wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a hypothetical pathway could start with the acylation of m-cresol to produce 2-hydroxy-4-methylacetophenone. This intermediate could then be subjected to Willgerodt-Kindler conditions. The resulting phenylacetamide derivative can be dehydrated to yield the target nitrile. The key feature of this reaction is the migration of the carbonyl group to the terminal position of the alkyl chain and its simultaneous oxidation. wikipedia.org While powerful, this method often requires harsh reaction conditions, such as high temperatures, and can result in complex product mixtures, making it less favorable compared to more modern, milder techniques. nih.gov

Table 1: Hypothetical Willgerodt-Kindler Reaction Pathway

Step Reactant Reagents Product
1 m-Cresol Acetyl Chloride, AlCl₃ 2-Hydroxy-4-methylacetophenone
2 2-Hydroxy-4-methylacetophenone Sulfur, Morpholine 2-(2-Hydroxy-4-methylphenyl)thioacetamide
3 2-(2-Hydroxy-4-methylphenyl)thioacetamide Hydrolysis/Dehydration This compound

Friedel-Crafts acylation is a fundamental and widely used method for forming carbon-carbon bonds with aromatic rings. nih.govsapub.org In the context of synthesizing this compound, this reaction can be employed to introduce a two-carbon acyl group onto the m-cresol backbone.

A common approach involves the reaction of m-cresol with an acylating agent such as chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This would yield 2-chloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one. The subsequent step involves the nucleophilic substitution of the chloride with a cyanide source, such as sodium or potassium cyanide, to introduce the nitrile functionality. A final reduction step would be necessary to convert the ketone to a methylene group, thus completing the synthesis. The regioselectivity of the initial acylation is a critical factor, as acylation can occur at different positions on the aromatic ring.

Table 2: Friedel-Crafts Acylation Approach

Step Starting Material Reagents Intermediate/Product
1 m-Cresol Chloroacetyl chloride, AlCl₃ 2-Chloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one
2 2-Chloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one NaCN or KCN 2-Cyano-1-(2-hydroxy-4-methylphenyl)ethan-1-one
3 2-Cyano-1-(2-hydroxy-4-methylphenyl)ethan-1-one Reduction (e.g., Clemmensen or Wolff-Kishner) This compound

Modern catalytic methods, particularly palladium-catalyzed carbonylation reactions, provide a more efficient and versatile route for the synthesis of arylacetonitriles. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a source of carbon monoxide and a nucleophile. diva-portal.orgorganic-chemistry.org

To synthesize this compound via this method, a suitable starting material would be a halogenated and protected derivative of m-cresol, for instance, 2-bromo-4-methylphenol (B149215) with its hydroxyl group protected. This substrate could then undergo a palladium-catalyzed carbonylation in the presence of a cyanide source. Alternatively, the carbonylation can be performed to generate an ester or carboxylic acid, which is then converted to the nitrile in subsequent steps. nih.govorganic-chemistry.org These catalytic methods often proceed under milder conditions and exhibit higher functional group tolerance compared to classical methods. organic-chemistry.org

The general catalytic cycle for such a carbonylation involves oxidative addition of the aryl halide to the palladium(0) catalyst, coordination of carbon monoxide, migratory insertion to form an acyl-palladium complex, and subsequent reaction with the nucleophile followed by reductive elimination to release the product and regenerate the catalyst. diva-portal.org

Protecting Group Strategies for Phenolic Hydroxyl Functionalities

The phenolic hydroxyl group is acidic and nucleophilic, which can lead to unwanted side reactions during many synthetic transformations. Therefore, the use of protecting groups is often essential. researchgate.netscirp.org The choice of a suitable protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal.

Commonly used protecting groups for phenols include ethers, silyl (B83357) ethers, and esters. zmsilane.comhighfine.com

Silyl Ethers : Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are popular due to their ease of introduction and removal under mild conditions using fluoride (B91410) ion sources (e.g., TBAF) or acid. zmsilane.comlibretexts.org They are generally stable to a wide range of non-acidic reagents. zmsilane.com

Alkyl Ethers : The benzyl (B1604629) (Bn) group is a robust protecting group, typically introduced using benzyl bromide under basic conditions and removed via hydrogenolysis. libretexts.org The methoxymethyl (MOM) ether is another option, which is stable to many reagents but can be cleaved under acidic conditions. highfine.com

Esters : Acetyl (Ac) or benzoyl (Bz) groups can also be used to protect the phenolic hydroxyl. libretexts.org These are introduced using the corresponding acid chloride or anhydride (B1165640) and are typically removed by hydrolysis under basic or acidic conditions. libretexts.org

Table 3: Common Protecting Groups for Phenolic Hydroxyl Group

Protecting Group Abbreviation Introduction Reagent Removal Conditions Stability
tert-Butyldimethylsilyl TBDMS TBDMS-Cl, imidazole H⁺ or F⁻ (e.g., TBAF) Stable to base, mild acid, many redox reagents. scirp.org
Triisopropylsilyl TIPS TIPS-Cl, imidazole H⁺ or F⁻ (e.g., TBAF) More stable than TBDMS to acidic conditions. scirp.org
Benzyl Bn Benzyl bromide, base H₂/Pd-C (Hydrogenolysis) Stable to acids, bases, and many redox reagents. libretexts.org
Acetyl Ac Acetic anhydride or acetyl chloride Base or acid hydrolysis Less stable than ethers. libretexts.org
Methoxymethyl MOM MOM-Cl, base Acidic conditions Stable to bases and nucleophiles. highfine.com

Advanced Purification and Isolation Methodologies for Synthetic Products

The purification of the final product, this compound, is crucial to obtain a compound of high purity for subsequent applications. Standard laboratory techniques such as extraction and crystallization are often the first steps.

For more challenging separations or to achieve very high purity, advanced chromatographic techniques are employed.

Column Chromatography : Silica gel column chromatography is a widely used method for the purification of organic compounds. A suitable solvent system (eluent) is chosen to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC) : For analytical purposes or small-scale preparative separations, HPLC offers higher resolution and efficiency than standard column chromatography. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the compound and impurities.

Crystallization : If the product is a solid, recrystallization from an appropriate solvent or solvent mixture is an effective method for purification. This technique relies on the differences in solubility between the product and impurities at different temperatures.

Distillation : For liquid products, distillation under reduced pressure (vacuum distillation) can be used to purify the compound based on its boiling point, especially if the impurities have significantly different volatilities.

The choice of purification method depends on the physical state of the product, the nature of the impurities, and the required level of purity. Often, a combination of these techniques is necessary to achieve the desired outcome.

Chemical Transformations and Reaction Mechanisms

This compound possesses several reactive sites: the nitrile group, the benzylic position, the phenolic hydroxyl group, and the aromatic ring. This allows for a variety of chemical transformations.

Hydrolysis of the Nitrile Group : The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-hydroxy-4-methylphenyl)acetic acid, or the amide, 2-(2-hydroxy-4-methylphenyl)acetamide.

Reduction of the Nitrile Group : The nitrile can be reduced to a primary amine, 2-(2-hydroxy-4-methylphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reactions at the Benzylic Position : The hydrogen atoms at the carbon adjacent to the nitrile and the aromatic ring (the benzylic position) are acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at this position. researchgate.net

Reactions of the Phenolic Hydroxyl Group : The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

Electrophilic Aromatic Substitution : The aromatic ring, activated by the hydroxyl and methyl groups, can undergo further electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, although the directing effects of the existing substituents would need to be considered.

The mechanisms of these transformations follow well-established principles of organic chemistry, involving nucleophilic attack, electrophilic addition, and substitution reactions. For instance, the hydrolysis of the nitrile typically proceeds through the formation of an imidic acid or an amide intermediate. The alkylation at the benzylic position occurs via an Sₙ2 mechanism involving the stabilized carbanion.

Oxidation, Reduction, and Substitution Reactions of Related Structures

The reactivity of this compound is influenced by its key functional groups: the phenolic hydroxyl group, the aromatic ring, and the nitrile group.

Oxidation Reactions: The phenolic hydroxyl group is susceptible to oxidation. Electrochemical oxidation of related hydroxy-aromatic compounds, such as hydroxybenzaldehydes, has been studied on platinum and glassy carbon electrodes. On a glassy carbon electrode, these compounds can lead to fouling due to the formation of benzoyl radicals and subsequent polymerization on the electrode surface. The position of substituents on the aromatic ring plays a crucial role in the reaction, with different isomers exhibiting varied passivation effects on the electrode.

Reduction Reactions: The nitrile group (-CN) in hydroxyphenylacetonitrile derivatives can be reduced to a primary amine (-CH₂NH₂) using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This conversion is a fundamental transformation in organic synthesis, providing a pathway to biologically relevant phenylethylamine structures.

Substitution Reactions: Nucleophilic substitution is a primary method for synthesizing hydroxyphenylacetonitriles. These reactions typically proceed via an Sₙ2 mechanism, where a cyanide ion displaces a leaving group on a benzylic carbon. ksu.edu.sa For instance, the reaction of a hydroxybenzyl halide with an alkali metal cyanide in a polar aprotic solvent like DMSO is a common synthetic route. The efficiency of this Sₙ2 reaction is dependent on the leaving group's nature, the nucleophile's strength, and the solvent used. ksu.edu.sa Alternatively, hydroxybenzyl alcohols can be converted to the corresponding acetonitriles by reaction with hydrogen cyanide or its salts in the presence of an acid. google.com

The hydroxyl group on the phenyl ring can also undergo substitution to form ethers or esters.

Mechanistic Studies of Cyanohydrin Synthesis

Cyanohydrins are important intermediates in organic synthesis, and their asymmetric synthesis has been a subject of intensive research. These reactions involve the addition of a cyanide nucleophile to a carbonyl group, a transformation that can be catalyzed to achieve high enantioselectivity.

The catalytic asymmetric addition of cyanide to aldehydes and ketones is a powerful method for producing optically active cyanohydrins. researchgate.netacs.org A variety of catalysts have been developed for this purpose, including metal complexes and organocatalysts. acs.org

Enzymatic catalysis, using (R)- or (S)-oxynitrilase enzymes, can yield (R) and (S) cyanohydrins with high optical purity. d-nb.info Chemical catalysts, such as chiral metal-organic frameworks (MOFs), have also demonstrated high efficiency and recyclability in the asymmetric cyanation of aldehydes, achieving enantiomeric excesses (ee) of up to >99%. acs.org The use of trimethylsilyl cyanide (TMSCN) is a common strategy, often facilitated by a catalyst to deliver the cyanide group to the carbonyl. acs.org Research has shown that even low loadings of certain catalysts can be highly effective. acs.orgorganic-chemistry.org The enantiomeric excess of the final product is a critical measure of the catalyst's effectiveness. For example, bimetallic titanium complexes have been used to catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin carbonates with up to 95% ee. organic-chemistry.org

Below is a table summarizing the performance of various catalytic systems in the asymmetric synthesis of cyanohydrins from different aldehydes.

AldehydeCatalyst SystemEnantiomeric Excess (ee) (%)Yield (%)
Benzaldehyde(R)-1-Li MOF (0.5 mol %)9897
4-Chlorobenzaldehyde[(salen)TiO]₂ (5 mol %)9593
4-Methoxybenzaldehyde[(salen)TiO]₂ (5 mol %)9491
2-Naphthaldehyde[(salen)TiO]₂ (5 mol %)9592
Heptanal[(salen)TiO]₂ (5 mol %)9285

This table presents data from various sources to illustrate the effectiveness of different catalysts in asymmetric cyanohydrin synthesis. acs.orgorganic-chemistry.org

Bimetallic catalysts have emerged as particularly effective in asymmetric cyanohydrin synthesis. organic-chemistry.orgorganic-chemistry.org A well-studied example is the bimetallic titanium(salen) complex, [(salen)TiO]₂, which catalyzes the asymmetric addition of cyanide sources to aldehydes. organic-chemistry.orgresearchgate.net

Mechanistic studies, including NMR studies at variable concentrations, temperatures, and with different solvents, have been conducted to understand the structure of these catalysts in the solution phase. researchgate.netcapes.gov.br These investigations have revealed that the bimetallic catalyst can exist in solution as a mixture of monometallic and bimetallic species. researchgate.net The equilibrium between these forms can be influenced by the reaction conditions and the presence of other species, such as a "sacrificial aldehyde," which can affect the catalyst's activity and the enantiomeric excess of the product. researchgate.netcapes.gov.br The cooperative action between the two metal centers is believed to be crucial for achieving high levels of stereocontrol in the cyanide addition reaction.

Investigation of Rearrangement Reactions

The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones. slideshare.netwikipedia.org This reaction is carried out by irradiating the ester with UV light and proceeds without a catalyst. asianpubs.org

The mechanism involves the homolytic cleavage of the ester's C-O bond, generating a phenoxy radical and an acyl radical within a "solvent cage". slideshare.netasianpubs.org These radicals can then recombine in two primary ways:

The acyl radical attacks the ortho position of the phenoxy radical.

The acyl radical attacks the para position of the phenoxy radical.

Subsequent tautomerization of the resulting intermediates leads to the formation of the corresponding ortho- and para-hydroxy ketones. slideshare.net Phenol can also be formed as a side product if the phenoxy radical escapes the solvent cage and abstracts a hydrogen atom from the solvent. asianpubs.org The product distribution (ortho vs. para) can be influenced by the reaction conditions. This rearrangement is a valuable synthetic tool for introducing an acyl group onto a phenolic ring. asianpubs.org

ReactantProduct(s)Reaction Type
1-Naphthyl acetate2-Acetyl-1-naphtholPhoto-Fries Rearrangement
2-Naphthyl acetate1-Acetyl-2-naphtholPhoto-Fries Rearrangement
Phenyl acetateo-Hydroxyacetophenone and p-HydroxyacetophenonePhoto-Fries Rearrangement

This table illustrates typical products obtained from the Photo-Fries rearrangement of various phenolic esters. asianpubs.org

Applications of the Ritter Reaction in Structural Derivatization

The Ritter reaction is a chemical transformation that converts a nitrile into an N-alkyl amide. wikipedia.org This reaction is particularly useful for the structural derivatization of compounds containing a nitrile group, such as this compound.

The mechanism of the Ritter reaction proceeds through the formation of a carbocation from an electrophilic alkylating agent, typically an alkene or an alcohol in the presence of a strong acid like sulfuric acid. wikipedia.orgopenochem.orgorganicreactions.org The nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate. openochem.orgnrochemistry.com This intermediate is subsequently hydrolyzed during aqueous workup to yield the final N-alkyl amide. wikipedia.orgnrochemistry.com

This reaction provides a direct method for converting the nitrile functionality into a more complex amide group, which is a common structural motif in pharmaceuticals and other biologically active molecules. wikipedia.org A wide variety of nitriles and carbocation precursors (including primary, secondary, tertiary, and benzylic alcohols) can be used, making the Ritter reaction a versatile tool for creating diverse molecular architectures. wikipedia.orgmissouri.edu

Mechanistic Insights into Photodecomposition Pathways

While specific studies on the photodecomposition of this compound are not extensively documented, mechanistic insights can be inferred from the known photochemistry of related phenolic compounds. csic.es The presence of a phenolic hydroxyl group and an aromatic ring suggests that photodecomposition would likely proceed through pathways involving these functional groups upon absorption of UV radiation.

The primary photochemical processes for phenolic compounds in aqueous environments often involve the generation of highly reactive species. csic.esmdpi.com The photolysis can be initiated by the homolytic cleavage of the phenolic O-H bond, leading to the formation of a phenoxy radical and a hydrogen atom. Alternatively, photoionization can occur, resulting in a phenoxy radical, a hydrated electron, and a proton.

In the presence of oxygen and photosensitizers, the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen is a key pathway. mdpi.com The hydroxyl radical is a powerful, non-selective oxidizing agent that can attack the aromatic ring. csic.es The mechanism of degradation for phenolic compounds is often dominated by reactions with these photogenerated hydroxyl radicals. csic.es The attack can lead to the formation of hydroxylated derivatives, followed by ring-opening and subsequent degradation to smaller organic molecules.

Another potential pathway involves the quenching of excited triplet states of other molecules (carbonyls, for instance) by the phenol, a process that can lead to the formation of a phenoxy radical and a ketyl radical. For p-hydroxypropiophenone, a related phenolic ketone, self-quenching via a head-to-tail hydrogen-transfer reaction is a characteristic photochemical process. While this compound lacks the ketone group, the principle of hydrogen atom transfer from the phenolic hydroxyl group remains a highly plausible primary photochemical event.

Table 1: Potential Intermediates and Reactive Species in the Photodecomposition of this compound
Species TypeSpecific ExamplePotential Role in Decomposition
Radical Species2-(Cyanomethyl)-5-methylphenoxy radicalPrimary intermediate from O-H bond cleavage or H-atom abstraction.
Radical SpeciesHydroxyl Radical (•OH)Highly reactive species that attacks the aromatic ring, leading to hydroxylation and ring-opening. csic.es
IntermediateHydroxylated derivatives (e.g., catechols, hydroquinones)Products of •OH attack on the aromatic ring, which are themselves susceptible to further oxidation.
IntermediateRing-opened products (e.g., aliphatic acids, aldehydes)Result from the cleavage of the aromatic ring, leading to smaller, more easily degraded molecules.

Functionalization of Unsaturated Hydrocarbons Involving Acetonitrile

The synthesis of this compound can be conceptually approached through the functionalization of unsaturated hydrocarbons, where the key carbon-carbon bond of the acetonitrile group is formed. A plausible, though not explicitly documented for this specific molecule, strategy involves the hydrocyanation of a corresponding vinyl-substituted phenol. wikipedia.orgtue.nl

Hydrocyanation is the addition of hydrogen cyanide (HCN) across a double bond. wikipedia.org Industrially, this process is often catalyzed by nickel complexes. tue.nl For the synthesis of the target compound, a suitable unsaturated hydrocarbon precursor would be 2-vinyl-4-methylphenol.

The proposed synthetic sequence would be:

Preparation of the Unsaturated Precursor: Synthesis of 2-vinyl-4-methylphenol. This could potentially be achieved from 4-methylphenol (p-cresol) through various vinylation methods, although this step can be challenging.

Hydrocyanation: The addition of HCN to the vinyl group of 2-vinyl-4-methylphenol. This reaction would ideally be regioselective to afford the desired branched nitrile, which is typical for the hydrocyanation of vinylarenes. tue.nl The reaction mechanism for nickel-catalyzed hydrocyanation generally involves the oxidative addition of HCN to the nickel(0) catalyst, followed by alkene insertion and reductive elimination of the nitrile product. wikipedia.org

Table 2: Proposed Synthetic Pathway via Hydrocyanation
StepReactionKey Reagents/CatalystsIntermediate/Product
1Vinylation of 4-methylphenolVarious methods (e.g., dehydrogenation of 2-ethyl-4-methylphenol)2-Vinyl-4-methylphenol
2HydrocyanationHCN, Ni(0) catalyst (e.g., with phosphite (B83602) ligands)This compound

This approach leverages the reactivity of an unsaturated hydrocarbon (the vinyl group) and directly involves an acetonitrile precursor (HCN). While conceptually straightforward, the practical application would require optimization to manage the toxicity of HCN and to ensure high regioselectivity in the addition step. chemrxiv.org

Multicomponent, Cascade, and Tandem Reactions in Complex Molecule Synthesis

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single operation to form a product that contains significant portions of all reactants. nih.gov A hypothetical MCR for the target molecule could involve 4-methylphenol, a cyanide source (like trimethylsilyl cyanide), and an electrophile that can react at the ortho position of the phenol.

Cascade (or Domino/Tandem) Reactions: In a cascade reaction, a single transformation creates the functionality needed for a subsequent reaction to occur in the same pot without the addition of new reagents. acs.orgnih.gov A possible cascade approach to a related structure could involve an initial reaction on the phenolic hydroxyl group that then directs a subsequent cyclization or rearrangement to install the cyanomethyl group. For example, tandem reactions involving phenol oxidation followed by intramolecular additions are known methods for building heterocyclic structures. acs.org

A plausible, albeit speculative, tandem strategy for synthesizing the target molecule could involve the reaction of 4-methylphenol with a reagent containing both an electrophilic center and a masked nitrile group. The reaction would proceed via an initial ortho-functionalization of the phenol, followed by an in-situ transformation to reveal the acetonitrile moiety. Such strategies offer significant advantages in terms of efficiency and are a cornerstone of modern synthetic design. nih.govacs.org

Table 3: Conceptual Advanced Synthetic Strategies
StrategyGeneral PrinciplePotential Advantage for Target Synthesis
Multicomponent ReactionSimultaneous combination of three or more reactants. researchgate.netRapid assembly of the core structure from simple precursors in a single step.
Cascade ReactionA sequence of intramolecular reactions initiated by a single event. nih.govHigh efficiency and stereochemical control, minimizing intermediate handling.
Tandem ReactionCombination of several bond-forming steps in one pot without isolating intermediates. acs.orgImproved overall yield and reduced solvent and reagent consumption.

These advanced synthetic methodologies provide powerful tools for the construction of complex molecules like this compound from simple starting materials, even if specific applications require further research and development.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Studies for Atomic-Level Structure Determination

X-ray diffraction techniques are pivotal for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2-(2-Hydroxy-4-methylphenyl)acetonitrile, these methods provide unparalleled insight into its solid-state conformation, molecular packing, and the non-covalent interactions that govern its crystal lattice.

Single-Crystal X-ray Diffraction for Crystal System and Space Group Analysis

Single-crystal X-ray diffraction (SCXRD) analysis is the definitive method for elucidating the atomic-level structure of crystalline materials. While a comprehensive, publicly available crystallographic information file (CIF) for this compound is not prevalent, studies on structurally similar phenylacetonitrile (B145931) derivatives provide a framework for understanding its likely solid-state characteristics.

For instance, the related compound 2-[4-(Methylsulfonyl)phenyl]acetonitrile crystallizes in the triclinic system with a P-1 space group. This suggests that this compound, upon successful crystallization, would yield precise unit cell dimensions (a, b, c), angles (α, β, γ), and the symmetry operations that define its crystal lattice. Such an analysis would confirm the connectivity of the atoms, determine bond lengths and angles with high precision, and reveal the molecule's conformation in the solid state, including the planarity of the phenyl ring and the orientation of the cyanomethyl and hydroxyl substituents.

Interactive Table: Crystallographic Data for a Structurally Related Compound

ParameterValue (for 2-[4-(Methylsulfonyl)phenyl]acetonitrile)
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5599 (2)
b (Å)8.0942 (3)
c (Å)10.9006 (4)
α (°)81.162 (2)
β (°)85.347 (2)
γ (°)74.458 (2)
Volume (ų)466.60 (3)
Z2

This data is for a related compound and serves as an illustrative example of the parameters obtained from a single-crystal X-ray diffraction study.

Elucidation of Hydrogen Bonding and Supramolecular Networks

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and a nitrile (-C≡N) group (a hydrogen bond acceptor) in this compound makes it an excellent candidate for forming intricate hydrogen-bonding networks. X-ray diffraction is essential for mapping these interactions.

It is highly probable that the hydroxyl group engages in strong O-H···N hydrogen bonds with the nitrogen atom of the nitrile group of an adjacent molecule. This interaction would likely be a primary organizing force in the crystal packing, leading to the formation of supramolecular chains or dimers. Furthermore, weaker C-H···O or C-H···N interactions involving the aromatic and methylene (B1212753) protons could also play a role in stabilizing the three-dimensional crystal structure. The analysis of these networks is crucial for understanding the material's physical properties, such as melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl (-CH₃) group, the methylene (-CH₂) group, and the hydroxyl (-OH) proton. The aromatic protons would appear as a set of multiplets, with their specific splitting patterns and chemical shifts determined by their position relative to the hydroxyl and cyanomethyl groups. The methyl and methylene protons would likely appear as singlets.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the nitrile carbon, the carbons of the phenyl ring, the methylene carbon, and the methyl carbon. The chemical shifts provide evidence for the electronic environment of each carbon.

Two-dimensional (2D) NMR experiments are used to establish connectivity between atoms:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which would be particularly useful for assigning the signals of the closely spaced aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of the carbon signals for the methyl, methylene, and aromatic C-H groups.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Aromatic CH6.7 - 7.2115 - 140Protons correlate to adjacent and ortho/para carbons
Methylene CH₂~3.7~20Protons correlate to nitrile carbon and aromatic C1/C2
Methyl CH₃~2.3~21Protons correlate to aromatic C4 and adjacent carbons
Hydroxyl OHVariable (e.g., 5-6)-Proton may correlate to aromatic C1/C2
Nitrile CN-~117-
Aromatic C-O-~155-
Aromatic C-CH₂-~118-
Aromatic C-CH₃-~140-

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.

Variable Temperature, Concentration, and Solvent NMR Studies for Mechanistic Insights

While specific variable-condition NMR studies on this compound are not widely reported, the principles of such experiments can be discussed.

Variable Temperature NMR: These studies could provide insight into dynamic processes. For example, by monitoring the chemical shift and line shape of the hydroxyl proton signal at different temperatures, one could investigate the kinetics of intermolecular hydrogen bonding or proton exchange.

Concentration and Solvent Studies: The chemical shift of the hydroxyl proton is often highly dependent on concentration and the choice of solvent due to variations in hydrogen bonding. Running NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) can help identify the -OH peak and provide information about solute-solvent interactions.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules, offering complementary information to NMR and X-ray diffraction.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds. For this compound, key vibrational modes would include:

A broad O-H stretching band in the IR spectrum, typically around 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

A sharp C≡N stretching frequency around 2240-2260 cm⁻¹, a characteristic peak for nitriles.

C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹).

Electronic Spectroscopy (UV-Visible): UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The phenyl ring conjugated with the hydroxyl group constitutes a chromophore that will absorb UV light. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption maxima (λₘₐₓ) in the UV region (likely around 220-280 nm), corresponding to π→π* transitions within the aromatic system.

Advanced Chromatographic Separation Techniques for Research Applications

In the structural elucidation and purity assessment of synthetic compounds, advanced chromatographic techniques are indispensable. These methods offer superior resolution, speed, and efficiency compared to traditional chromatography. For a compound such as this compound, which belongs to the phenolic compound class, techniques like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) are particularly relevant for achieving high-purity isolation and comprehensive analysis in research settings.

Utilization of UPLC and SFC for Isolation and Purity Analysis

While specific research employing UPLC and SFC for the isolation and purity analysis of this compound is not extensively documented in publicly available literature, the utility of these techniques can be inferred from their successful application to other structurally related phenolic compounds.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2-micron particles. creative-proteomics.comwaters.com This technology operates at higher pressures than conventional High-Performance Liquid Chromatography (HPLC), leading to a number of advantages. creative-proteomics.comaustinpublishinggroup.com The primary benefits include a substantial increase in resolution, sensitivity, and the speed of analysis. waters.comresearchgate.netiarjset.com For the analysis of phenolic compounds, UPLC offers sharper and more resolved peaks, which is crucial for accurate purity determination and the isolation of trace impurities. researchgate.netiarjset.com The enhanced sensitivity of UPLC is also advantageous when dealing with limited sample quantities. creative-proteomics.comaustinpublishinggroup.com Furthermore, the reduced analysis time and lower solvent consumption make UPLC a more cost-effective and environmentally friendly option compared to traditional HPLC. creative-proteomics.comiarjset.com

UPLC systems, when coupled with detectors such as photodiode array (PDA) and mass spectrometry (MS), provide comprehensive data for compound identification and purity assessment. oup.comresearchgate.net For instance, UPLC-MS/MS has been effectively used for the screening of phenolic profiles in various plant extracts, demonstrating its power in separating and identifying complex mixtures of phenolic compounds. oup.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com This technique is considered a "green" alternative to normal and reversed-phase liquid chromatography due to the reduced use of organic solvents. mdpi.com SFC is particularly well-suited for the separation of complex mixtures and has shown great potential in the analysis of phenolic compounds. researchgate.netchromatographyonline.com

The low viscosity and high diffusivity of supercritical fluids enhance separation efficiency and resolution. mdpi.com SFC has proven effective in the separation of phenolic isomers, a task that can be challenging with conventional LC methods. mdpi.com The technique is compatible with a variety of detectors, including UV-vis and mass spectrometry, further expanding its analytical capabilities. mdpi.com

For the isolation and purification of phenolic compounds, SFC offers several advantages. The high diffusivities and low viscosities of the eluent lead to faster separations. researchgate.net Additionally, the recovery of analytes is simplified by the decompression of the supercritical fluid. researchgate.net Although the nonpolar nature of CO2 can be a challenge for the separation of polar phenolic compounds, the addition of polar co-solvents, such as methanol (B129727) or ethanol, can effectively modulate the mobile phase's polarity and improve separation. researchgate.netresearchgate.net

Below is a table summarizing typical SFC conditions used for the analysis of phenolic compounds, which could be adapted for the analysis of this compound.

ParameterTypical Conditions for Phenolic Compound Analysis
Column Diol, NH2, Platisil CN researchgate.netnih.govnih.gov
Mobile Phase Supercritical CO2 with a polar modifier (e.g., Methanol, Ethanol) researchgate.netresearchgate.net
Additives Formic acid, Oxalic acid, Ammonium (B1175870) formate (B1220265) to improve peak shape nih.govnih.gov
Temperature 40-60 °C researchgate.netnih.gov
Backpressure 140-276 bar researchgate.netnih.gov
Detection UV-Vis, Mass Spectrometry (MS) mdpi.comresearchgate.netnih.gov

It is important to note that while the principles and applications described for phenolic compounds are highly relevant, the optimal conditions for the analysis of this compound would require specific method development and validation.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. nih.gov DFT methods are used to determine a wide range of molecular properties by calculating the electron density of a system.

Elucidation of Optimized Molecular Geometry and Electronic Structure

A fundamental application of DFT is the determination of the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

While specific optimized geometry data for 2-(2-Hydroxy-4-methylphenyl)acetonitrile has not been reported in the searched literature, the methodology can be illustrated with data from a related compound, 2-(2-Hydroxyphenyl)-1-azaazulene, which has been studied using the B3LYP/6-311++G(2d,2p) level of theory. nih.gov Such calculations reveal the spatial arrangement of atoms and the distribution of electron density, which are crucial for understanding the molecule's physical and chemical properties. For instance, in a study of 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations were used to determine the Mulliken charge distribution, identifying the positive and negative charge centers within the molecule. semanticscholar.org

Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound (Note: Data for 2-(2-Hydroxyphenyl)-1-azaazulene, not this compound)

No specific data for this compound was found in the search results. The following table for a related compound is for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond LengthC-O1.35 Å
Bond LengthC-C (aromatic)1.39 - 1.42 Å
Bond AngleC-C-O119.5°
Dihedral AngleHO-C-C-C0.0°

Prediction of Chemical Reactivity and Thermodynamic Stability

Thermodynamic stability can be assessed by calculating properties like the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). researchgate.net These parameters provide insight into the spontaneity of reactions and the relative stability of different isomers or conformers. For example, a DFT study on 2-(2-Hydroxyphenyl)-1-azaazulene found that the enol form is more stable than the keto form in the gas phase. nih.gov

Table 2: Illustrative Thermodynamic Parameters (Note: Data for a related compound, not this compound)

No specific data for this compound was found in the search results. The following table for a related compound is for illustrative purposes.

ParameterValue (Gas Phase)Value (Ethanol)
Relative Energy (ΔE)0.00 kJ/mol (enol)0.00 kJ/mol (enol)
Relative Enthalpy (ΔH)0.00 kJ/mol (enol)0.00 kJ/mol (enol)
Relative Gibbs Free Energy (ΔG)0.00 kJ/mol (enol)0.00 kJ/mol (enol)

Simulation and Interpretation of Spectroscopic Parameters (Vibrational, Electronic)

DFT is widely used to simulate and interpret various types of molecular spectra. Vibrational spectra, such as Infrared (IR) and Raman, can be calculated by computing the second derivatives of the energy with respect to atomic displacements. scifiniti.comresearchgate.net These calculations yield the vibrational frequencies and intensities, which can be compared with experimental spectra to assign specific vibrational modes to molecular motions. nih.govresearchgate.net

Electronic spectra, specifically UV-Vis absorption spectra, are typically simulated using Time-Dependent DFT (TD-DFT). mdpi.comresearchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. qu.edu.qa For instance, TD-DFT calculations on 4H-benzo[h]chromene derivatives have been used to investigate their electronic spectra in different solvents. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species.

Determination of HOMO-LUMO Energy Gaps and Intracharge Transfer Characteristics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. edu.krd A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd This energy gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths. schrodinger.com

Intramolecular charge transfer (ICT) characteristics can also be elucidated by examining the distribution of the HOMO and LUMO. If the HOMO is localized on one part of the molecule (the electron donor) and the LUMO is localized on another part (the electron acceptor), an electronic transition can result in a significant transfer of charge within the molecule.

A study on 2-(2-Hydroxyphenyl)-1-azaazulene calculated the HOMO-LUMO gap for its different tautomers, finding that the keto/thione forms have a lower gap compared to the enol/thiol forms, indicating higher reactivity. nih.gov

Table 3: Illustrative FMO Energies and HOMO-LUMO Gap (Note: Data for 2-(2-Hydroxyphenyl)-1-azaazulene, not this compound)

No specific data for this compound was found in the search results. The following table for a related compound is for illustrative purposes.

TautomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Enol Form-5.876-0.7985.078
Keto Form-5.645-1.3424.303

Applications in Advanced Materials and Chemical Synthesis

Role as a Precursor in Complex Organic Synthesis

The chemical reactivity of 2-(2-Hydroxy-4-methylphenyl)acetonitrile makes it a significant starting material for constructing a variety of complex molecular architectures. Its utility is particularly notable in the synthesis of heterocyclic compounds and other elaborate organic structures.

Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While the direct use of this compound is an area of ongoing research, the broader class of o-hydroxyphenylacetonitriles and related structures like malononitrile (B47326) are well-established precursors for a range of heterocyclic systems. These syntheses often proceed through condensation and cyclization reactions.

For instance, multicomponent reactions involving aldehydes, malononitrile, and various phenols (such as resorcinol) are employed to create chromene frameworks. nih.gov These reactions, sometimes assisted by ultrasound irradiation and heterogeneous catalysts, demonstrate a green chemistry approach to synthesizing complex molecules like 2-amino-7-hydroxy-4H-chromenes. nih.gov The general mechanism involves an initial Knoevenagel condensation between the aldehyde and the nitrile compound, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov Similar strategies are applied to produce other heterocyclic systems like pyranopyrimidines, which also utilize malononitrile as a key building block in reactions with aldehydes and barbituric acid derivatives. nih.gov

While specific examples detailing the conversion of this compound into benzofuranones, chromans, or coumarins are not extensively documented in current literature, its structural similarity to known precursors suggests its potential in analogous synthetic pathways.

Heterocyclic ScaffoldGeneral PrecursorsTypical Reaction Type
Chromenes Aldehydes, Malononitrile, PhenolsKnoevenagel Condensation / Michael Addition / Cyclization
Pyranopyrimidines Aldehydes, Malononitrile, Barbituric AcidsMulticomponent Condensation
Benzofuranones Phenylacetic Acids, AlkenylphenolsPd-catalyzed C-H Activation, Hydroesterification
Coumarins Salicylaldehydes, Methylene (B1212753) CompoundsKnoevenagel Condensation

Development of Chalcone (B49325) Derivatives

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. There is currently limited direct evidence in scientific literature detailing the role of this compound as a direct precursor in the synthesis of chalcone derivatives. The structural disparity between a phenylacetonitrile (B145931) and the typical reactants for chalcone synthesis suggests that a multi-step conversion would be necessary to transform it into a suitable intermediate.

Intermediate in Peptide Synthesis

The use of acetonitrile (B52724) (ACN) as a solvent in solid-phase peptide synthesis (SPPS) is well-established. However, the role of this compound as a molecular intermediate or a building block in the peptide chain itself is not described in the available scientific literature. Its structure does not correspond to a standard or modified amino acid, which would be required for direct incorporation into a peptide sequence.

Contributions to Material Science Research

The potential for this compound to contribute to material science is an emerging area of interest, particularly concerning polymers and organic electronics.

Use in Polymeric Materials Development

The development of novel polymers often relies on functionalized monomers that can be tailored to achieve specific material properties. While direct polymerization of this compound is not a common approach, its derivatives hold potential as monomers. For example, related phenylcyanoacrylate compounds can be synthesized and subsequently copolymerized with commodity monomers like styrene. This indicates a plausible route where the nitrile and hydroxyl groups of this compound could be chemically modified to create a unique monomer for incorporation into new polymeric materials.

Exploration in Organic Photovoltaic Materials

Organic photovoltaic (OPV) devices rely on specialized organic materials that can efficiently absorb light and transport charge. These materials often consist of conjugated polymers and fullerene or non-fullerene derivatives. nih.govrsc.org The performance of OPV devices can be enhanced by tuning the work-function of charge extraction layers, for which materials like functionalized graphene oxide have been explored. rsc.org

Currently, there is no specific research in the available literature that documents the use of this compound or its direct derivatives in the active layers or charge transport layers of organic photovoltaic devices. The development of new donor or acceptor molecules is a continuous effort in the field, but the contribution of this specific compound remains to be investigated.

Exploitation of Nonlinear Optical (NLO) Properties

Organic molecules have garnered significant attention for their potential in nonlinear optical (NLO) applications, which are crucial for technologies like optical data storage, signal processing, and frequency conversion. jhuapl.edu The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of a π-conjugated system substituted with electron-donating (D) and electron-accepting (A) groups. This "D-π-A" architecture facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, leading to a large nonlinear optical response.

While direct studies on the NLO properties of this compound are not extensively documented, its molecular framework possesses the key attributes of an NLO chromophore. The phenolic hydroxyl (-OH) group acts as an electron donor, while the cyano (-CN) group serves as an electron acceptor, both attached to the π-system of the phenyl ring. This arrangement suggests a potential for significant second-order (β) and third-order (γ) hyperpolarizabilities.

Research into related structures, such as Schiff bases and chalcones derived from hydroxy-aromatic compounds, provides strong evidence for this potential. researchgate.netacs.orgnih.gov For instance, Schiff bases incorporating hydroxyl groups exhibit large hyperpolarizability values, attributed to the efficient ICT pathway. researchgate.netresearchgate.net Theoretical studies using methods like Density Functional Theory (DFT) have been employed to predict the NLO properties of such molecules, showing a strong correlation between molecular structure and NLO response. researchgate.net Chalcones, which are α,β-unsaturated ketones, also show promising third-order NLO properties, including optical limiting behavior. acrhem.org The presence of strong donor or acceptor groups in these molecules has been shown to enhance their third-order susceptibility. acrhem.org Given these precedents, this compound is a promising candidate for further investigation and could serve as a building block for more complex and efficient NLO materials.

Compound TypeKey Structural FeaturesObserved/Calculated NLO PropertyPotential Application
Schiff BasesHydroxyl donor group, Imine bridge (π-system), Acceptor groupLarge first static hyperpolarizabilities (β) researchgate.netSecond-harmonic generation
ChalconesExtended π-conjugation, Donor/Acceptor substituted ringsSignificant third-order susceptibility (χ(3)) acrhem.orgOptical limiting, All-optical switching
This compound (Predicted)-OH (Donor), Phenyl ring (π-system), -CN (Acceptor)Potential for significant second- and third-order hyperpolarizabilitiesFrequency conversion, Optical data processing

Catalytic Applications and Ligand Design in Coordination Chemistry

The dual functionality of this compound, possessing both a Lewis basic nitrile site and an acidic phenolic proton, allows it to participate in various catalytic processes, either as a catalyst itself or as a ligand for catalytically active metal centers.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, complementing traditional metal-based catalysis. A key mechanism in organocatalysis involves hydrogen bonding, where a catalyst donates a hydrogen bond to activate a substrate.

While specific applications of this compound as an organocatalyst are not yet reported, its structure suggests potential in this area. The phenolic hydroxyl group can act as a hydrogen-bond donor, similar to the functional groups in established organocatalysts like thioureas and phosphoric acids. mdpi.com This capability could be harnessed to activate electrophiles, such as carbonyls or imines, towards nucleophilic attack, thereby catalyzing a range of asymmetric reactions. The steric and electronic properties of the catalyst could be fine-tuned by modifying the aromatic ring, offering a platform for developing new classes of hydrogen-bond-donating organocatalysts.

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. uci.edu Nitriles are well-established ligands in coordination chemistry, binding to transition metals through the lone pair of electrons on the nitrogen atom. wikipedia.org

This compound is a potentially versatile ligand. It can coordinate to a metal center in a monodentate fashion through its nitrile nitrogen. More significantly, the presence of the ortho-hydroxyl group allows it to act as a bidentate chelating ligand. Upon deprotonation of the phenolic hydroxyl, the resulting phenoxide oxygen can coordinate to the metal along with the nitrile nitrogen, forming a stable chelate ring. mdpi.com This chelation effect typically enhances the stability of the resulting metal complex. The formation of such complexes with various transition metals (e.g., Cr³⁺, Co³⁺, Ni²⁺, Cu²⁺) has been observed with analogous ligands containing both hydroxyl and cyano functionalities. mdpi.com The coordination can lead to various geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. mdpi.com

Metal complexes derived from carefully designed ligands are the cornerstone of homogeneous catalysis. By modifying the ligand framework, chemists can precisely control the steric and electronic environment around the metal center, thereby directing the activity and selectivity of the catalyst.

The ability of this compound to form stable metal complexes (as discussed in 5.3.2) makes it an attractive scaffold for developing novel catalytic systems. Once coordinated to a metal, the ligand's electronic properties can influence the redox potential and Lewis acidity of the metal center. These complexes could be investigated for a variety of catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The development of such systems is a key area of research aimed at discovering more efficient and selective catalysts for chemical synthesis. udel.eduescholarship.org For example, ruthenium(II) complexes with bidentate phosphine (B1218219) ligands have been shown to catalyze the dehydrogenation of cyanohydrins, a reaction involving a molecule with a similar hydroxyl-acetonitrile structure. lookchem.com

Innovation in Synthetic Methodologies and Process Development

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The synthesis of hydroxyphenylacetonitriles has traditionally involved reagents such as hydrogen cyanide or alkali metal cyanides, which are highly toxic. google.com Modern synthetic chemistry seeks to replace such hazardous materials with safer alternatives and to develop processes that are more environmentally benign.

Innovations in the synthesis of related compounds, such as p-hydroxybenzonitrile, highlight potential green chemistry approaches. One such method involves the dehydration of p-hydroxyphenylacetamide using a recyclable dibutyltin (B87310) oxide catalyst in the presence of an ionic liquid. google.com This process is characterized by mild reaction conditions, high yield, and the ability to recycle the catalyst and ionic liquid, making it an economically and environmentally attractive alternative. Other green approaches focus on using water as a solvent, employing recyclable solid acid catalysts, or utilizing microwave irradiation to reduce reaction times and energy consumption. researchgate.netresearchgate.net Applying these principles to the synthesis of this compound could lead to safer and more sustainable manufacturing processes.

Synthetic ApproachKey Green Chemistry PrincipleAdvantagesReference Example
Catalytic DehydrationCatalyst Recyclability, Use of Ionic LiquidsAvoids toxic dehydrating agents, mild conditions, high yield. google.comSynthesis of p-hydroxybenzonitrile from p-hydroxyphenylacetamide. google.com
Solid Acid Catalysis in WaterUse of Green Solvents, Heterogeneous CatalysisWater is a safe and abundant solvent; catalyst is easily separated and reused. researchgate.netSynthesis of quinazolines using a zeolite catalyst in water. researchgate.net
Microwave-Assisted SynthesisEnergy EfficiencyDramatically reduced reaction times, often solvent-free. researchgate.netSolvent-free synthesis of benzopyranopyrimidines. researchgate.net
Traditional Cyanation(Not Green)High reactivity and yield.Use of hydrogen cyanide or potassium cyanide with hydroxybenzyl alcohols. google.com

Photoredox Catalysis and Radical Chemistry Applications

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the application of This compound in the fields of photoredox catalysis or radical chemistry. While photoredox catalysis and radical chemistry are broad and rapidly advancing areas of organic synthesis, there is no available information to suggest that this particular compound has been utilized or studied in these contexts.

General principles of photoredox catalysis often involve the generation of radical ions through single-electron transfer events, initiated by visible light and a photocatalyst. These reactive intermediates can then participate in a variety of chemical transformations. Similarly, radical chemistry involves the generation and reaction of species with unpaired electrons.

Despite the presence of a phenolic hydroxyl group and a benzylic nitrile moiety in This compound —functional groups that can, in principle, be susceptible to radical reactions or participate in photoredox cycles—no studies detailing such reactivity for this specific molecule have been found.

Therefore, no data tables or detailed research findings on the photoredox catalysis and radical chemistry applications of This compound can be provided at this time.

Comparative Studies and Structural Activity Relationships Sar in a Chemical Context

Analysis of Positional Isomerism Effects on Chemical Properties and Reactivity

Positional isomers are compounds that have the same molecular formula but differ in the position of substituents on a core structure. In the case of 2-(2-Hydroxy-4-methylphenyl)acetonitrile, its isomers would involve different arrangements of the hydroxyl (-OH), methyl (-CH₃), and cyanomethyl (-CH₂CN) groups on the benzene (B151609) ring. The relative positions of these groups significantly influence the electronic environment of the molecule, thereby affecting its acidity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack.

The hydroxyl group at the ortho position (C2) to the cyanomethyl group in the target molecule is expected to have a pronounced effect on the molecule's properties compared to its meta and para isomers. The proximity of the -OH group can lead to intramolecular hydrogen bonding with the nitrogen atom of the nitrile group, which can influence the molecule's conformation and reactivity.

The electronic effects of the substituents play a crucial role. The hydroxyl group is an activating, ortho-, para-directing group due to its electron-donating resonance effect (+M) and electron-withdrawing inductive effect (-I). quora.comquora.com The methyl group is also an activating, ortho-, para-directing group due to its electron-donating inductive effect (+I) and hyperconjugation. researchgate.net The cyanomethyl group, on the other hand, is generally considered to be electron-withdrawing (-I effect).

The interplay of these electronic effects in different positional isomers would lead to variations in properties such as the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic substitution. For instance, the acidity of the phenolic proton in this compound is influenced by both the electron-donating methyl group at the para position and the electron-withdrawing cyanomethyl group at the ortho position. Compared to its isomer, 2-(4-Hydroxy-2-methylphenyl)acetonitrile, the electronic effects would be distributed differently, leading to a change in pKa.

To illustrate the expected differences in properties, a comparative table of hypothetical data for positional isomers is presented below, based on established principles of physical organic chemistry.

Compound NamePosition of -OHPosition of -CH₃Position of -CH₂CNExpected Relative AcidityExpected Reactivity towards Electrophilic Aromatic Substitution
This compound241ModerateActivated ring, directed by -OH and -CH₃
2-(3-Hydroxy-4-methylphenyl)acetonitrile341LowerActivated ring, directed by -OH and -CH₃
2-(4-Hydroxy-2-methylphenyl)acetonitrile421HigherHighly activated ring, directed by -OH and -CH₃
2-(4-Hydroxy-3-methylphenyl)acetonitrile431ModerateActivated ring, directed by -OH and -CH₃

This table is based on theoretical considerations of electronic effects and has not been populated with experimental data.

Impact of Functional Group Variations on Molecular Structure and Transformations

The reactivity and potential for chemical transformations of this compound are largely dictated by its three key functional groups: the hydroxyl, methyl, and cyanomethyl groups. Modification of these groups can lead to a diverse array of derivatives with altered chemical and physical properties.

Hydroxyl Group: The phenolic hydroxyl group is a versatile site for chemical modification. It can undergo O-alkylation, O-acylation, and etherification reactions. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. The nucleophilicity of the phenoxide ion, formed by deprotonation of the hydroxyl group, is influenced by the other substituents on the ring. The para-methyl group enhances the electron density on the oxygen, making it more nucleophilic, while the ortho-cyanomethyl group has a competing electron-withdrawing effect.

Cyanomethyl Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide. Reduction of the nitrile can yield a primary amine. The methylene (B1212753) group adjacent to the nitrile is activated and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The acidity of these benzylic protons is enhanced by the electron-withdrawing nitrile group.

Methyl Group: While generally less reactive than the other two functional groups, the methyl group can undergo free-radical halogenation under specific conditions to introduce a handle for further functionalization.

The following table outlines potential transformations and the expected impact of these functional group variations.

Functional Group ModifiedType of ReactionProduct ClassExpected Impact on Properties
Hydroxyl (-OH)O-AlkylationEtherIncreased lipophilicity, loss of acidic proton
Hydroxyl (-OH)O-AcylationEsterIncreased lipophilicity, potential for hydrolysis
Cyanomethyl (-CH₂CN)HydrolysisCarboxylic AcidIncreased polarity and acidity
Cyanomethyl (-CH₂CN)ReductionPrimary AmineIncreased basicity and polarity
Methylene (-CH₂-)Alkylation (via carbanion)α-Substituted Acetonitrile (B52724)Introduction of new functional groups and potential for creating a chiral center

This table presents theoretical transformations based on the known reactivity of the functional groups.

Influence of Stereochemistry and Chirality in Derivative Synthesis and Reactivity

The concept of stereochemistry and chirality becomes highly relevant when considering the synthesis of derivatives of this compound, particularly through reactions involving the benzylic carbon of the cyanomethyl group. If a new substituent is introduced at this position, a chiral center is created, leading to the formation of enantiomers.

Enantiomers are non-superimposable mirror images of each other that can exhibit significantly different biological activities. Therefore, the stereoselective synthesis of a single enantiomer is often a critical goal in medicinal chemistry.

Derivative Synthesis: The generation of a chiral center at the benzylic position can be achieved through various synthetic strategies. For example, the deprotonation of the cyanomethyl group to form a planar carbanion, followed by reaction with an electrophile, would typically result in a racemic mixture of the two enantiomers. To achieve stereoselectivity, chiral auxiliaries, chiral catalysts, or chiral reagents can be employed to direct the approach of the electrophile to one face of the carbanion over the other.

Chiral Resolution: If a racemic mixture is synthesized, the separation of the enantiomers, a process known as chiral resolution, can be accomplished through several methods. These include:

Formation of diastereomers: Reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. americanpharmaceuticalreview.com

Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.com

The introduction of chirality into derivatives of this compound would have a profound impact on their interaction with chiral biological targets such as enzymes and receptors. The specific three-dimensional arrangement of the substituents around the chiral center would determine the binding affinity and efficacy of the molecule.

The following table summarizes the stereochemical considerations in the synthesis and potential activity of derivatives.

Synthetic ApproachOutcomeImportance
Non-stereoselective synthesis at the benzylic carbonRacemic mixture of enantiomersRequires subsequent chiral resolution for studying individual enantiomers
Stereoselective synthesis (e.g., using a chiral catalyst)Enantiomerically enriched or pure productAllows for the direct synthesis of the desired stereoisomer, avoiding resolution steps
Chiral Resolution of a racemateSeparation of individual enantiomersEssential for evaluating the biological activity of each enantiomer separately

This table outlines general principles of stereochemistry as they would apply to derivatives of the target compound.

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Pathways

The development of new synthetic routes for substituted phenols and phenylacetonitriles is a dynamic area of organic chemistry. For 2-(2-Hydroxy-4-methylphenyl)acetonitrile, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh conditions or generate significant waste. google.comgoogle.com The aim is to develop more efficient, sustainable, and economically viable methods.

Key research directions include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on simpler precursors like p-cresol (B1678582) could offer a more atom-economical route. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as hydroxynitrile lyases, could enable the stereoselective synthesis of related chiral compounds under mild, environmentally friendly conditions.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, better purity, and enhanced safety compared to batch processes.

Cycloaddition Cascade Reactions: Innovative strategies using cascade reactions, such as a Diels-Alder followed by a retro-Diels-Alder sequence with specifically designed dienes and dienophiles, could provide a powerful method for constructing the substituted phenolic ring with high regiochemical control. oregonstate.eduresearchgate.netnih.gov

Table 1: Comparison of Potential Synthetic Pathways for this compound
Synthetic StrategyPotential AdvantagesKey ChallengesIllustrative Precursors
Traditional (e.g., from hydroxybenzyl alcohol)Established methodologyMulti-step, potentially harsh reagents (e.g., KCN), moderate yields google.comgoogle.com2-Hydroxy-4-methylbenzyl alcohol, Potassium Cyanide
C-H CyanoalkylationHigh atom economy, reduced stepsAchieving high regioselectivity, catalyst developmentp-Cresol, Acetonitrile (B52724)
Enzymatic SynthesisHigh stereoselectivity, mild conditions, sustainableEnzyme stability and availability, substrate scope2-Hydroxy-4-methylbenzaldehyde, Cyanide source
Flow ChemistryImproved safety and scalability, precise controlInitial setup cost, potential for cloggingVarious precursors amenable to flow conditions

Advanced Computational Design and Prediction of Chemical Properties and Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis, saving significant time and resources. For this compound, in silico studies are expected to play a crucial role in guiding experimental work.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies (FTIR/Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations can provide insights into the molecule's kinetic stability and reactivity.

Predicting Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways for various transformations of the molecule. This is particularly valuable for understanding the regioselectivity of electrophilic aromatic substitution on the phenolic ring. researchgate.net

Molecular Docking and Virtual Screening: If the molecule is explored for biological applications, computational docking studies can predict its binding affinity and mode of interaction with specific protein targets.

ADMET Property Prediction: Machine learning models and quantitative structure-activity relationship (QSAR) studies can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is essential for the development of pharmaceutical compounds. biorxiv.org

Table 2: Predicted Physicochemical Properties of this compound via Computational Methods
PropertyComputational MethodPredicted Information
Molecular GeometryDFT (e.g., B3LYP/6-31G*)Bond lengths, bond angles, dihedral angles
Spectroscopic Data (1H, 13C NMR)GIAO (Gauge-Independent Atomic Orbital)Chemical shifts for comparison with experimental data
Reactivity IndicesDFT, Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO gap, Fukui functions, molecular electrostatic potential (MEP) map
Thermodynamic PropertiesDFT with frequency analysisEnthalpy of formation, Gibbs free energy, heat capacity

Integration with Emerging Analytical Technologies for Deeper Structural and Mechanistic Understanding

A thorough understanding of any chemical compound requires its unambiguous characterization. Future research on this compound and its derivatives will benefit from the application of state-of-the-art analytical techniques that offer unprecedented sensitivity and resolution. usamvcluj.roresearchgate.net

Emerging analytical avenues include:

Hyphenated Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, will be instrumental for purity assessment, impurity profiling, and metabolite identification. mdpi.commdpi.com This combination allows for the separation of complex mixtures and the precise mass determination of each component, facilitating structural elucidation.

Multi-dimensional Chromatography: Two-dimensional liquid chromatography (LCxLC) can provide significantly enhanced resolving power for analyzing complex reaction mixtures or characterizing degradation products, separating compounds that might co-elute in a one-dimensional system. mdpi.com

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unequivocal structural confirmation of new derivatives. In-situ NMR monitoring could also be used to study reaction kinetics and identify transient intermediates.

Capillary Electrophoresis (CE): CE, particularly when coupled with mass spectrometry (CE-MS), offers an alternative separation mechanism based on charge-to-size ratio, which can be advantageous for analyzing polar or charged derivatives of the parent compound. nih.gov

Table 3: Application of Emerging Analytical Technologies
TechnologyPrimary ApplicationKey Advantages
UHPLC-Q-TOF/MSPurity analysis, impurity profiling, structural confirmationHigh resolution, high sensitivity, accurate mass measurement mdpi.commdpi.com
LCxLC-DAD/MSAnalysis of complex reaction mixturesGreatly increased peak capacity and resolving power mdpi.com
In-situ NMRReaction mechanism and kinetic studiesReal-time monitoring of species in solution
CE-MSSeparation of polar/charged derivativesHigh separation efficiency, low sample consumption nih.gov

Development of Highly Specific and Regioselective Chemical Transformations

The presence of multiple reactive sites in this compound—the phenolic hydroxyl group, the activated aromatic ring, and the α-carbon of the nitrile—presents both a challenge and an opportunity for synthetic chemists. A key future direction will be the development of reactions that can selectively target one of these sites with high precision.

Areas for exploration in regioselective chemistry include:

Ortho- and Para-Selective C-H Functionalization: The phenolic hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. However, the existing methyl and cyanomethyl groups influence the available positions. Research into transition-metal-catalyzed reactions (e.g., using copper, cobalt, or palladium) could enable the selective introduction of new functional groups (e.g., amines, alkyls, halogens) at the C3, C5, or C6 positions of the phenyl ring, which are not easily accessible through classical electrophilic substitution. nih.gov

Selective O-Alkylation vs. C-Alkylation: Developing conditions to selectively perform alkylation on the phenolic oxygen versus the carbon atoms of the ring is a fundamental challenge. The use of specific bases, solvents, and catalysts can finely tune this selectivity. nih.govresearchgate.net For instance, cesium bicarbonate has been shown to mediate regioselective alkylation on the 4-hydroxy group of similar structures. nih.gov

Transformations of the Acetonitrile Group: The acetonitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or the α-carbon can be functionalized. Developing selective methods to perform these transformations without affecting the sensitive phenolic ring is a valuable research goal.

Enzyme-Catalyzed Regioselective Reactions: Biocatalysts, such as P450 monooxygenases, could be engineered to perform highly specific hydroxylations or other oxidations on the aromatic ring at positions that are difficult to access through traditional chemical methods. mdpi.com

Table 4: Potential Regioselective Transformations of this compound
Target SiteTransformationPotential Reagent/Catalyst SystemExpected Product
Phenolic -OHO-AlkylationAlkyl halide, CsHCO3, Acetonitrile nih.gov2-(2-Alkoxy-4-methylphenyl)acetonitrile
Aromatic Ring (C5)C-H AminationArylamine, Cu catalyst, Air (oxidant) nih.gov2-(5-Amino-2-hydroxy-4-methylphenyl)acetonitrile
Aromatic Ring (C3/C5)C-H HalogenationN-Halosuccinimide, selective catalystRegio-isomeric halogenated derivatives
Acetonitrile (-CN)HydrolysisAcid or base catalysis with controlled conditions2-(2-Hydroxy-4-methylphenyl)acetic acid

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(2-Hydroxy-4-methylphenyl)acetonitrile, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, starting with 2-hydroxy-4-methylbenzyl bromide and reacting with cyanide sources (e.g., NaCN or KCN) under controlled pH to avoid hydrolysis. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Characterization by 1H^1H-NMR (aromatic protons at δ 6.8–7.2 ppm, nitrile absence in IR at ~2240 cm1^{-1}) and HPLC (≥95% purity) ensures quality .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :

  • IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2240 cm1^{-1}) and phenolic -OH (broad band ~3200–3500 cm1^{-1}).
  • NMR : 1H^1H-NMR for aromatic protons (integration ratios for substitution patterns) and 13C^{13}C-NMR for nitrile carbon (~115–120 ppm).
  • Mass Spectrometry : Molecular ion peak (M+^+) matching the molecular weight (e.g., 161.19 g/mol) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related acetonitriles, use PPE (gloves, goggles), avoid inhalation (use fume hoods), and store in inert, airtight containers away from oxidizers. Toxicity data (e.g., acute oral toxicity, Category 4; H302) suggest implementing spill protocols (neutralize with NaHCO3_3) and emergency eyewash access .

Advanced Research Questions

Q. How can hydrogen-bonding networks in crystalline this compound be systematically analyzed?

  • Methodological Answer : Perform single-crystal X-ray diffraction. Refine data using SHELXL and apply graph set analysis (e.g., Etter’s formalism) to categorize motifs like D(2)\text{D}(2) (donor-acceptor pairs) or R22(8)\text{R}_2^2(8) (eight-membered rings). Compare with similar hydroxy-acetonitrile derivatives to predict packing efficiency .

Q. What computational strategies predict the compound’s reactivity and physicochemical properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (Gaussian 09, B3LYP/6-31G*) to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps.
  • pKa Prediction : Use software like MarvinSketch or SPARC to estimate phenolic -OH acidity (e.g., pKa ~8–10). Validate experimentally via potentiometric titration .

Q. How can contradictions in reported melting points or solubility data be resolved?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure melting point (mp) with a heating rate of 5°C/min under nitrogen.
  • Solubility Studies : Use shake-flask method in solvents (e.g., water, ethanol, DMSO) at 25°C, analyzed by UV-Vis spectroscopy. Discrepancies may arise from polymorphic forms or impurities; recrystallize and compare with literature .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) for byproducts like hydrolysis to 2-(2-Hydroxy-4-methylphenyl)acetic acid. FTIR tracks nitrile integrity .

Q. How can discrepancies in toxicity profiles between in silico, in vitro, and in vivo studies be addressed?

  • Methodological Answer :

  • In Silico : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity.
  • In Vitro : Perform MTT assays on human cell lines (e.g., HepG2) for cytotoxicity.
  • In Vivo : Compare with zebrafish embryo assays (LC50_{50} determination). Contradictions may arise from metabolic activation differences; validate via enzyme inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.